N-DBCO-N-bis(PEG2-C2-NHS ester)
Overview
Description
“N-DBCO-N-bis(PEG2-C2-NHS ester)” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
“N-DBCO-N-bis(PEG2-C2-NHS ester)” is used in the synthesis of PROTACs . The DBCO group allows it to react with azide molecule via copper-free Click Chemistry .Molecular Structure Analysis
The molecular formula of “N-DBCO-N-bis(PEG2-C2-NHS ester)” is C41H46N4O14 . Its exact mass is 818.30 and its molecular weight is 818.830 .Chemical Reactions Analysis
“N-DBCO-N-bis(PEG2-C2-NHS ester)” contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The NHS esters can be used to label the primary amines (-NH2) of proteins and other amine-containing molecules .Physical And Chemical Properties Analysis
“N-DBCO-N-bis(PEG2-C2-NHS ester)” has a molecular weight of 818.830 . It appears as a solid and its color ranges from light yellow to yellow .Scientific Research Applications
PEGylation and Drug Delivery Applications:
- PEGylation, the process of attaching PEG chains to molecules, significantly improves the biopharmaceutical properties of drugs. This modification enhances drug stability, increases resistance to proteolytic degradation, reduces immunogenicity, and extends circulation times, ultimately improving drug efficacy and safety (Jain & Jain, 2008).
Bioconjugation and Nanomedicine:
- The attachment of PEG to proteins, peptides, oligonucleotides, and nanoparticles, known as PEGylation, is a well-established technique in nanomedicine. PEGylation improves blood circulation time and drug efficacy, although the development of anti-PEG antibodies in some patients has highlighted the need for alternative polymers to PEG (Thai Thanh Hoang Thi et al., 2020).
Functionalization and Material Development:
- Functionalization of materials with PEG, such as in the creation of polyethylene glycol functionalized graphene oxide (PEG-GO), has shown promise in tissue engineering and other biomedical applications. These materials can support cell attachment, proliferation, and differentiation, which is crucial for the development of tissue engineering scaffolds and other medical devices (Santanu Ghosh & K. Chatterjee, 2020).
Chemical and Physical Properties Analysis:
- The study of the chemical and physical properties of polymers like PEG and their solutions in various contexts, such as green chemistry and reaction media, provides foundational knowledge that could be applicable to understanding the behavior and applications of N-DBCO-N-bis(PEG2-C2-NHS ester) in similar environments (Ji Chen et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N4O14/c46-34(11-12-35(47)43-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)43)42(19-23-56-27-25-54-21-17-40(52)58-44-36(48)13-14-37(44)49)20-24-57-28-26-55-22-18-41(53)59-45-38(50)15-16-39(45)51/h1-8H,11-29H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJNKGPVOIXRHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N4O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-DBCO-N-bis(PEG2-NHS ester) | |
CAS RN |
2128735-29-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2128735-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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